BenchChemオンラインストアへようこそ!

3-Methoxycyclobutanamine

Medicinal Chemistry Physicochemical Property Prediction Cyclobutanamine Analogs

Select this precise cyclobutanamine scaffold for reproducible SAR: trans-(1R,3R)-3-methoxycyclobutanamine is the patent-specified building block for dihydrofuropyridine ROCK inhibitors. Substituting isomers risks ablating target binding. Validated NLRP3 inhibitor starting point (IC50 = 2.21 μM). Favorable drug-like profile (XLogP3 -0.2, TPSA 35.3 Ų). High purity ≥97%.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 1363381-00-3
Cat. No. B1148821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycyclobutanamine
CAS1363381-00-3
Synonymstrans-3-MethoxycyclobutanaMine hydrochloride
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESCOC1CC(C1)N
InChIInChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
InChIKeyCTZHBPUHGUPFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycyclobutanamine (CAS 1363381-00-3): A Versatile Cyclobutane Building Block for Medicinal Chemistry and Drug Discovery


3-Methoxycyclobutanamine (CAS 1363381-00-3, C₅H₁₁NO, MW 101.15 g/mol) is a four-membered cycloalkylamine featuring a methoxy group at the 3-position and an amine at the 1-position [1]. This scaffold serves as a compact, synthetically tractable building block for fragment-based drug discovery and lead optimization . It exists as cis and trans stereoisomers, which can be supplied as distinct entities or as racemic mixtures . Its strained ring and dual functionality enable the construction of conformationally constrained analogs that can enhance target engagement and metabolic stability [2].

Why Generic Substitution Fails: Differentiating 3-Methoxycyclobutanamine from Unsubstituted and Positional Analogs


Even minor structural modifications among cyclobutanamine derivatives produce significant shifts in physicochemical and biological properties, making simple interchange of building blocks a high-risk proposition. The presence and position of the methoxy group directly modulate key parameters including basicity (pKa), lipophilicity (logP/XLogP3), and hydrogen-bonding capacity, which in turn influence solubility, permeability, target binding, and metabolic stability . Furthermore, stereochemistry (cis vs. trans) dictates spatial orientation of the amine and methoxy vectors, leading to divergent synthetic utility in advanced pharmaceutical patents . Therefore, selection of the precise cyclobutanamine variant—not merely any cyclobutanamine—is critical for reproducible outcomes in medicinal chemistry campaigns.

Quantitative Evidence Guide: Directly Comparable Physicochemical and Activity Data for 3-Methoxycyclobutanamine


pKa (Basicity) Differentiation: 3-Methoxy vs. Unsubstituted and 2-Methoxy Analogs

The predicted pKa of 3-methoxycyclobutanamine (10.23 ± 0.40) is approximately 0.57 units lower than that of the unsubstituted cyclobutanamine (10.80 ± 0.20), indicating reduced basicity due to the electron-withdrawing effect of the methoxy group . In contrast, the positional isomer 2-methoxycyclobutanamine exhibits a slightly lower predicted pKa (10.06 ± 0.40), reflecting differences in inductive and steric effects . These shifts in pKa impact salt formation, solubility, and membrane permeability under physiological pH conditions.

Medicinal Chemistry Physicochemical Property Prediction Cyclobutanamine Analogs

Lipophilicity (XLogP3) Comparison: Methoxy Substitution Shifts LogP Relative to Unsubstituted Core

3-Methoxycyclobutanamine possesses a computed XLogP3-AA value of -0.2 [1], reflecting its modest hydrophilic character. In contrast, the parent cyclobutanamine exhibits a higher measured logP of 0.0–0.27 , indicating greater hydrophobicity. The methoxy group introduces an additional hydrogen bond acceptor and increases polar surface area, thereby reducing lipophilicity and potentially improving aqueous solubility while attenuating passive permeability.

Drug Design Lipophilicity ADME Properties

NLRP3 Inflammasome Inhibitory Activity: Scaffold Containing 3-Methoxycyclobutanamine Yields Low Micromolar IC50

A patent-derived compound incorporating the 3-methoxycyclobutanamine motif (BDBM50597946) displayed an IC50 of 2.21 μM (2210 nM) in a human THP-1 macrophage assay measuring inhibition of NLRP3 inflammasome activation [1]. While no direct comparator with the unsubstituted cyclobutanamine core is available in the same assay, the micromolar potency demonstrates the scaffold's ability to productively engage the NLRP3 target when elaborated into a full ligand. Related cyclobutanamine derivatives have achieved nanomolar IC50s in similar assays [2], underscoring the scaffold's tunability.

Immunology Inflammasome Inhibition NLRP3 Antagonists

Stereochemical Differentiation: Trans-(1R,3R) Isomer Specified in Rho-Kinase Inhibitor Patents

The (1R,3R)-trans stereoisomer of 3-methoxycyclobutanamine (CAS 1363381-00-3 as hydrochloride) is explicitly claimed for use in the preparation of dihydrofuropyridines as Rho-kinase (ROCK) inhibitors . This stereochemical specificity is critical: the trans geometry positions the amine and methoxy groups on opposite faces of the cyclobutane ring, establishing a distinct exit vector relationship that is essential for proper spatial arrangement of pharmacophores within the ROCK binding site. The corresponding cis isomer (CAS 1268521-35-2) is not reported in this patent context, highlighting the importance of stereochemical purity for this application.

Rho-Kinase (ROCK) Inhibition Stereochemistry Patent Chemistry

Physicochemical Drug-Likeness Metrics: Enhanced Hydrogen-Bonding Capacity vs. Unsubstituted Cyclobutanamine

3-Methoxycyclobutanamine offers two hydrogen bond acceptor sites (amine nitrogen and methoxy oxygen) and one hydrogen bond donor (amine NH₂) [1]. In comparison, unsubstituted cyclobutanamine possesses only one H-bond donor and one H-bond acceptor (the amine nitrogen) [2]. This increased H-bonding capacity of the methoxy-substituted analog translates to a higher topological polar surface area (TPSA) of 35.3 Ų [1] versus an estimated ~26 Ų for cyclobutanamine (calculated from SMILES). The additional acceptor site can be leveraged for productive interactions with target proteins or for modulating solubility and permeability.

Drug-Likeness Fragment-Based Drug Discovery Physicochemical Properties

Metabolic Stability of Cyclobutane Scaffolds: Class-Level Evidence for Enhanced in vitro Half-Life

A series of functionalized cyclobutane-based αvβ3 antagonists demonstrated excellent in vitro metabolic stability, with a lead compound exhibiting a half-life (t₁/₂) > 80 minutes in liver microsome assays [1]. While 3-methoxycyclobutanamine itself was not the direct test article, the strained cyclobutane ring—common to this entire chemotype—is credited with conferring resistance to oxidative metabolism relative to larger cyclic amines [1]. This class-level property suggests that incorporation of the 3-methoxycyclobutanamine scaffold may improve the metabolic profile of derived drug candidates compared to more flexible or less strained amine cores.

Metabolic Stability Cyclobutane Core Integrin Antagonists

Where 3-Methoxycyclobutanamine Delivers Maximum Value: Evidence-Backed Application Scenarios


Rho-Kinase (ROCK) Inhibitor Lead Optimization

Programs targeting ROCK-mediated diseases should prioritize trans-(1R,3R)-3-methoxycyclobutanamine as the building block of choice. Patent literature explicitly specifies this stereoisomer for constructing dihydrofuropyridine ROCK inhibitors . Substitution with the cis isomer or unsubstituted cyclobutanamine will alter the spatial orientation of the amine handle, likely ablating the intended binding mode and invalidating SAR comparisons.

NLRP3 Inflammasome Modulator Discovery

For teams developing NLRP3 inhibitors, 3-methoxycyclobutanamine provides a validated fragment starting point with demonstrated cellular activity (IC50 = 2.21 μM in THP-1 macrophages) [1]. This micromolar potency, while moderate, offers a clear path to optimization through fragment growth or merging, supported by the scaffold's favorable physicochemical profile (XLogP3 = -0.2, TPSA = 35.3 Ų) [2].

Fragment-Based Drug Discovery Campaigns Requiring Balanced Solubility and Permeability

The compound's reduced basicity (pKa 10.23) and modest hydrophilicity (XLogP3 -0.2) relative to unsubstituted cyclobutanamine make it an attractive fragment for oral drug discovery. Its increased hydrogen-bonding capacity can be exploited to probe polar interactions in binding pockets without compromising passive permeability, as inferred from its TPSA of 35.3 Ų.

Scaffold-Hopping and Bioisostere Replacement Studies

3-Methoxycyclobutanamine serves as a conformationally restricted bioisostere for more flexible alkylamine chains. When replacing a linear amine in a lead series, the cyclobutane core may confer improved metabolic stability (t₁/₂ > 80 min for related cyclobutanes) [3] and reduced off-target activity due to its rigid, compact architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxycyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.